

A Comprehensive Technical Guide to 2,3-Diphenylpropanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-diphenylpropanoic acid*

Cat. No.: B349261

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **2,3-diphenylpropanoic acid**, a valuable building block in synthetic organic chemistry with potential applications in drug discovery and development. This document details its chemical identifiers, a reliable synthesis protocol, and explores the biological significance of structurally related compounds.

Core Identifiers and Properties

2,3-Diphenylpropanoic acid, also known as α,β -diphenylpropionic acid, is a carboxylic acid with the molecular formula C15H14O2. Below is a summary of its key identifiers and reported physical properties.

Identifier	Value
CAS Number	3333-15-1 [1] [2] [3]
Molecular Formula	C15H14O2 [1]
Molecular Weight	226.28 g/mol [3]
InChIKey	PCRICPYPVZKEBZ-WYUMXYHSCR [1]
SMILES	OC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 [1]
Melting Point	89 °C [3]
Boiling Point	340 °C [3]
Density	1.161±0.06 g/cm3 (Predicted) [3]

Synthesis of 2,3-Diphenylpropanoic Acid

A well-established and reliable method for the synthesis of **2,3-diphenylpropanoic acid** is through the alkylation of the dianion of phenylacetic acid with benzyl chloride. The following protocol is adapted from a procedure published in *Organic Syntheses*.

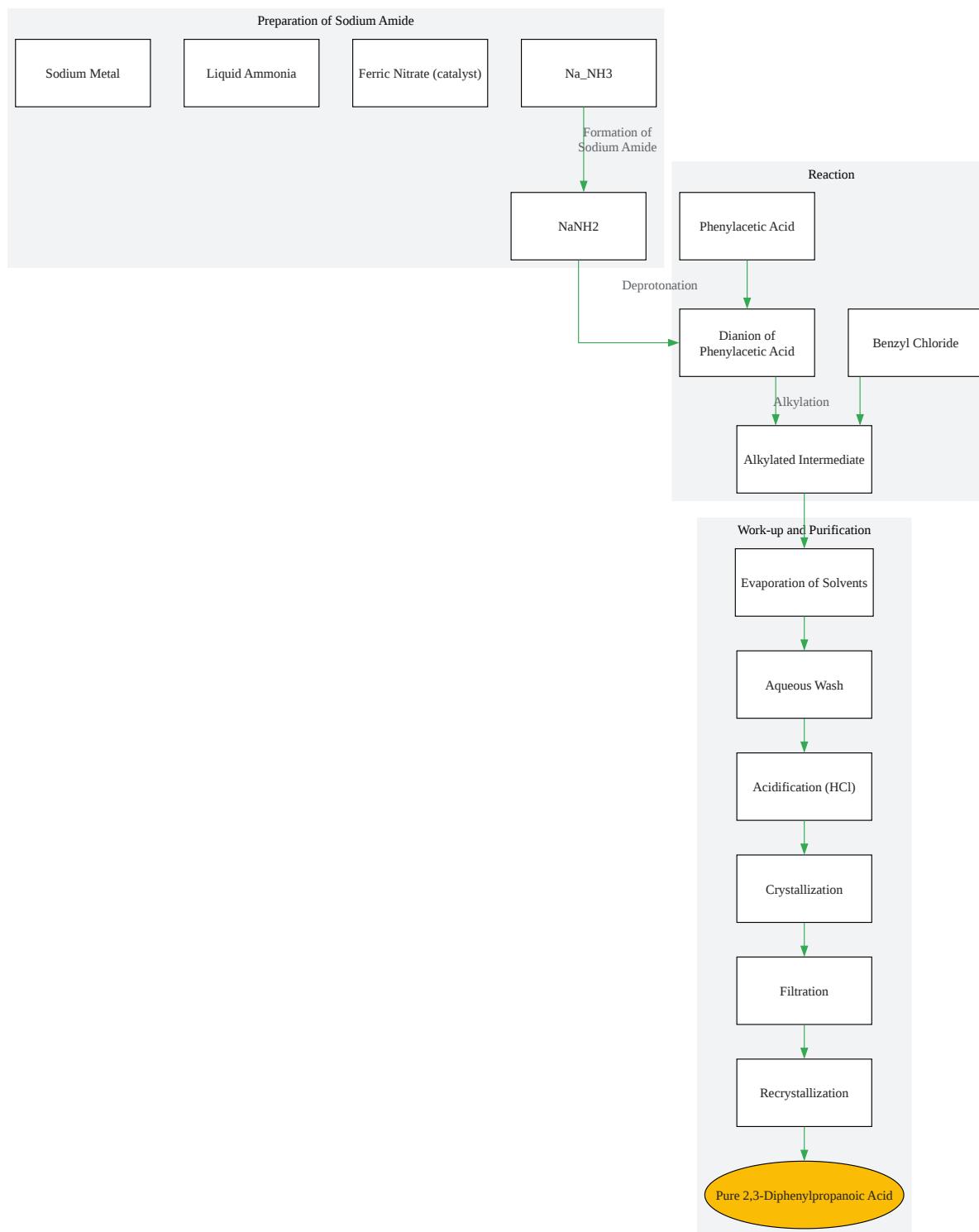
Experimental Protocol: Synthesis of α,β -Diphenylpropionic Acid

Materials:

- Liquid ammonia (anhydrous)
- Sodium metal
- Ferric nitrate hydrate (catalyst)
- Phenylacetic acid
- Benzyl chloride
- Anhydrous ether

- Water
- Hydrochloric acid
- Petroleum ether (60-90°)
- Celite

Equipment:


- 1-L three-necked flask
- Condenser
- Mechanical stirrer
- Dropping funnel
- Steam bath
- Ice bath
- Filtration apparatus

Procedure:

- Preparation of Sodium Amide: In a 1-L three-necked flask equipped with a condenser, mechanical stirrer, and a dropping funnel, prepare a solution of sodium amide (0.226 mole) in approximately 500 ml of liquid ammonia. This is achieved by adding small pieces of sodium to the stirred liquid ammonia containing a few crystals of ferric nitrate hydrate until the blue color disappears.
- Formation of the Dianion: To the freshly prepared sodium amide suspension, add 14.2 g (0.104 mole) of phenylacetic acid. Stir the resulting dark-green suspension for 15 minutes.
- Alkylation: Rapidly add a solution of 13.2 g (0.104 mole) of benzyl chloride in 25 ml of anhydrous ether to the green suspension. Continue stirring the mixture for 1 hour.

- Work-up: Evaporate the reaction mixture to near dryness on a steam bath. Add 200 ml of ether and evaporate to dryness again. Dissolve the resulting solid in 300 ml of water and wash with three 200-ml portions of ether.
- Isolation of the Crude Product: Filter the aqueous solution through a layer of Celite to remove any coloration. Acidify the filtrate with hydrochloric acid, which will cause a colorless oil to form. Cool the mixture in an ice bath to induce crystallization of the oil into a white solid.
- Purification: Collect the crude solid by filtration and wash it with three 100-ml portions of hot water to remove unreacted phenylacetic acid. After drying, the crude α,β -diphenylpropionic acid can be recrystallized from petroleum ether (60-90°) to yield the purified product.

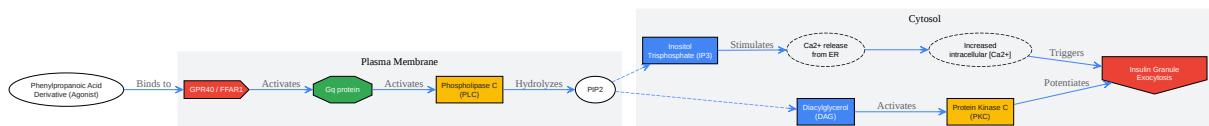
Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,3-diphenylpropanoic acid**.

Spectroscopic Data

While a comprehensive public database of the ^1H NMR, ^{13}C NMR, IR, and mass spectra for **2,3-diphenylpropanoic acid** is not readily available, data for structurally similar compounds are well-documented. For instance, the spectral data for 3,3-diphenylpropionic acid (CAS 606-83-7) is available and can provide some reference. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of synthesized **2,3-diphenylpropanoic acid**.


Biological Relevance and Therapeutic Potential of Phenylpropanoic Acid Derivatives

While **2,3-diphenylpropanoic acid** itself is primarily a synthetic intermediate, the broader class of phenylpropanoic acid derivatives has garnered significant interest in drug discovery. Notably, certain derivatives have been identified as potent agonists of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).

GPR40 is predominantly expressed in pancreatic β -cells and plays a crucial role in glucose-stimulated insulin secretion. Activation of GPR40 by free fatty acids or synthetic agonists enhances the release of insulin in a glucose-dependent manner. This mechanism makes GPR40 an attractive therapeutic target for the treatment of type 2 diabetes, as it offers the potential for glycemic control with a reduced risk of hypoglycemia. The diphenylpropanoic acid scaffold has been utilized in the design of such GPR40 agonists.

GPR40 Signaling Pathway

The activation of GPR40 initiates a signaling cascade that ultimately leads to the potentiation of insulin secretion. The diagram below illustrates the key steps in this pathway.

[Click to download full resolution via product page](#)

Caption: GPR40 signaling pathway in pancreatic β -cells.

This guide provides a foundational understanding of **2,3-diphenylpropanoic acid** for its application in research and development. The provided synthesis protocol and the exploration of the biological context of its derivatives aim to support further investigation into this and related chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spandidos-publications.com [spandidos-publications.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. physoc.org [physoc.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,3-Diphenylpropanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b349261#2-3-diphenylpropanoic-acid-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com